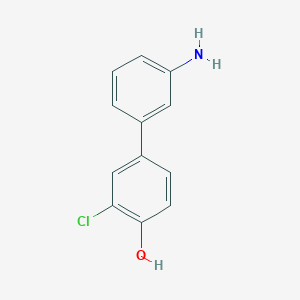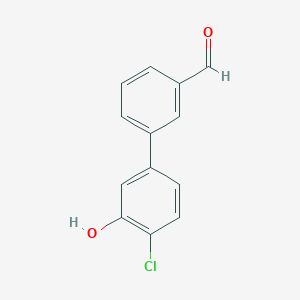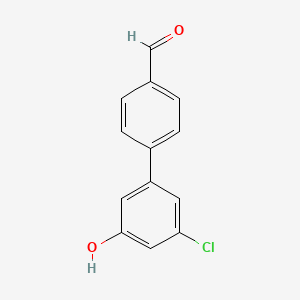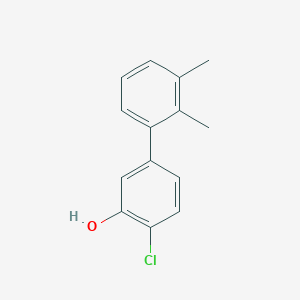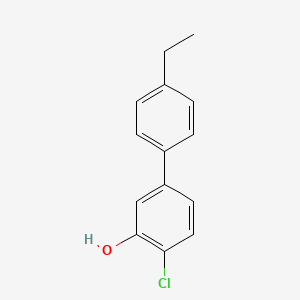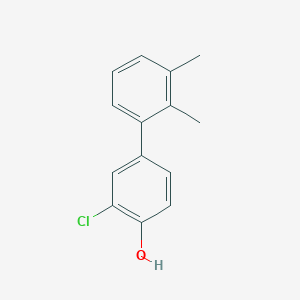
2-Chloro-4-(2,3-dimethylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(2,3-dimethylphenyl)phenol, 95% (2C4DMPP) is a highly purified compound with a variety of uses in scientific research, including biochemical, physiological, and chemical applications. It is a chlorinated phenol derivative, containing two methyl groups on the phenyl ring. 2C4DMPP is widely used in laboratory experiments due to its unique properties and its ability to react with a variety of other compounds.
Aplicaciones Científicas De Investigación
2-Chloro-4-(2,3-dimethylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a reactant in organic synthesis and as a reagent in chemical and biochemical experiments. It is also used as a starting material for the synthesis of other compounds, such as 2-chloro-4-(2,3-dimethylphenyl)phenol-1-oxide (2-Chloro-4-(2,3-dimethylphenyl)phenol, 95%O). In addition, 2-Chloro-4-(2,3-dimethylphenyl)phenol, 95% is used in the synthesis of pharmaceuticals, as a catalyst in polymerization reactions, and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
2-Chloro-4-(2,3-dimethylphenyl)phenol, 95% is a highly reactive compound, and it is able to react with a variety of other compounds. It is able to form covalent bonds with other molecules, and it can also act as a catalyst in certain reactions. Additionally, 2-Chloro-4-(2,3-dimethylphenyl)phenol, 95% can act as an electron donor in certain reactions, and it can also act as an electron acceptor in other reactions.
Biochemical and Physiological Effects
2-Chloro-4-(2,3-dimethylphenyl)phenol, 95% has been studied for its biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, and it has also been shown to have anti-inflammatory and antioxidant properties. Additionally, 2-Chloro-4-(2,3-dimethylphenyl)phenol, 95% has been found to have anti-tumor properties, and it has been shown to induce apoptosis in certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-4-(2,3-dimethylphenyl)phenol, 95% is a highly reactive compound, and it can be used in a variety of laboratory experiments. Its reactivity makes it ideal for use in organic synthesis, and its ability to form covalent bonds with other molecules makes it useful in chemical and biochemical experiments. However, it can be toxic in large amounts, and it can also be corrosive to certain materials. Therefore, it is important to use proper safety precautions when handling 2-Chloro-4-(2,3-dimethylphenyl)phenol, 95% in the laboratory.
Direcciones Futuras
The use of 2-Chloro-4-(2,3-dimethylphenyl)phenol, 95% in scientific research is relatively new, and there are many potential future directions for its use. One potential use is in the development of new pharmaceuticals, as 2-Chloro-4-(2,3-dimethylphenyl)phenol, 95% has been found to have anti-tumor properties. Additionally, 2-Chloro-4-(2,3-dimethylphenyl)phenol, 95% could be used in the synthesis of new dyes and pigments, and it could also be used as a catalyst in polymerization reactions. Finally, 2-Chloro-4-(2,3-dimethylphenyl)phenol, 95% could be used in the development of new materials, such as polymers, as it has been found to have good reactivity and stability.
Métodos De Síntesis
2-Chloro-4-(2,3-dimethylphenyl)phenol, 95% can be synthesized using a variety of methods. One common method involves the reaction of 2,3-dimethylphenol with chlorine in the presence of a catalyst. This reaction produces 2-Chloro-4-(2,3-dimethylphenyl)phenol, 95% in a 95% yield. Other methods of synthesis include the reaction of 2,3-dimethylphenol with chlorosulfonic acid, and the reaction of 2,3-dimethylphenol with chloroacetic acid.
Propiedades
IUPAC Name |
2-chloro-4-(2,3-dimethylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-4-3-5-12(10(9)2)11-6-7-14(16)13(15)8-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPVGWLPTBCLAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=C(C=C2)O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685859 |
Source


|
| Record name | 3-Chloro-2',3'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2,3-dimethylphenyl)phenol | |
CAS RN |
1261990-13-9 |
Source


|
| Record name | 3-Chloro-2',3'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





